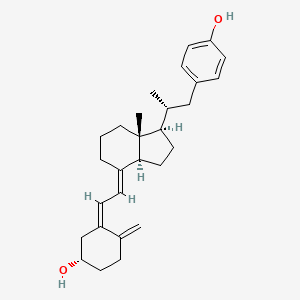
22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 is a synthetic analog of Vitamin D3. This compound is structurally modified to include a hydroxyphenyl group, which can potentially alter its biological activity and enhance its therapeutic applications. Vitamin D3 and its analogs are crucial for maintaining calcium homeostasis and bone health, and they have been studied for their potential roles in various diseases, including cancer and autoimmune disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 typically involves multiple steps, starting from a suitable precursor such as Vitamin D3 itself. The introduction of the hydroxyphenyl group can be achieved through various organic reactions, including Friedel-Crafts acylation or alkylation, followed by reduction and functional group transformations. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyphenyl group or other functional groups in the molecule.
Substitution: The aromatic ring of the hydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can lead to quinones, while reduction can yield alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, potentially altering the compound’s biological activity.
Scientific Research Applications
Chemistry: As a synthetic analog of Vitamin D3, it can be used in studies exploring the structure-activity relationships of Vitamin D3 derivatives.
Biology: It can be used to investigate the biological pathways and molecular targets of Vitamin D3 and its analogs.
Medicine: This compound has potential therapeutic applications in treating diseases such as osteoporosis, cancer, and autoimmune disorders.
Industry: It can be used in the development of new pharmaceuticals and nutraceuticals, as well as in the formulation of dietary supplements.
Mechanism of Action
The mechanism of action of 22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 involves its interaction with the Vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium homeostasis and bone metabolism. The hydroxyphenyl group may enhance the compound’s binding affinity to the VDR or alter its interaction with co-regulators, leading to changes in gene expression and biological effects. Additionally, this compound may modulate other signaling pathways and molecular targets, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
1α,25-Dihydroxy-22-ene-24-oxo-vitamin D3: Another synthetic analog of Vitamin D3 with modifications at the 22 and 24 positions.
1α,25-Dihydroxy-16-ene-23-yne-vitamin D3: A synthetic analog with modifications at the 16 and 23 positions.
1α,25-Dihydroxy-19-nor-vitamin D3: A synthetic analog with a nor modification at the 19 position.
Uniqueness
22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 is unique due to the presence of the hydroxyphenyl group, which can potentially enhance its biological activity and therapeutic applications. This modification may improve the compound’s stability, bioavailability, and selectivity for the Vitamin D receptor, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C28H38O2 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
4-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]phenol |
InChI |
InChI=1S/C28H38O2/c1-19-6-11-25(30)18-23(19)10-9-22-5-4-16-28(3)26(14-15-27(22)28)20(2)17-21-7-12-24(29)13-8-21/h7-10,12-13,20,25-27,29-30H,1,4-6,11,14-18H2,2-3H3/b22-9+,23-10-/t20-,25+,26-,27+,28-/m1/s1 |
InChI Key |
RBWPNMNZUVNZSK-QSEMJNJYSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](CCC4=C)O)C |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


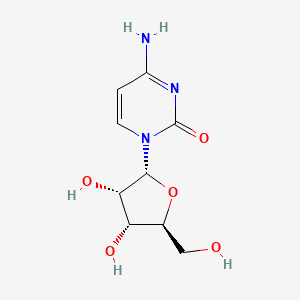
![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
![(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B13435771.png)
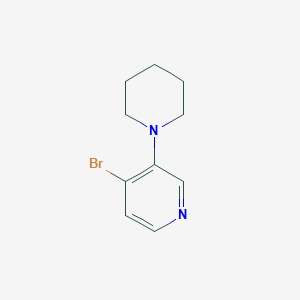

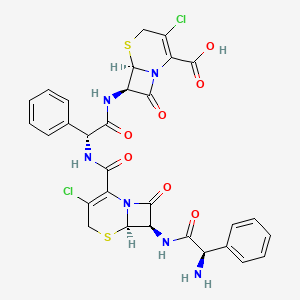
![(R)-12-((S)-7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13435794.png)
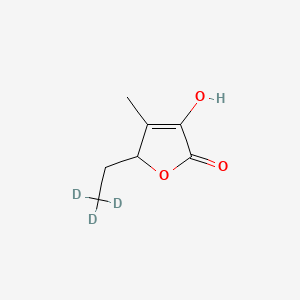
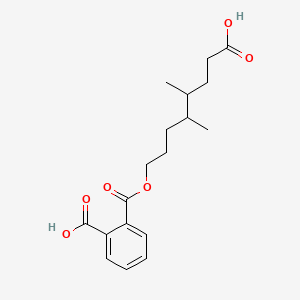
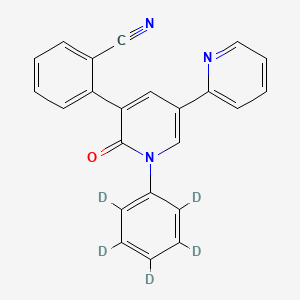
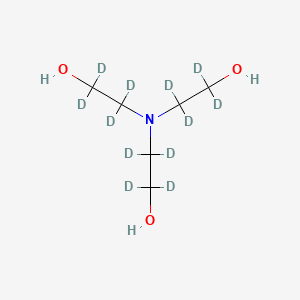
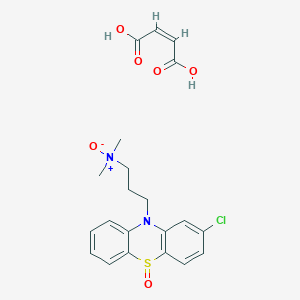
![2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13435820.png)
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol](/img/structure/B13435824.png)
